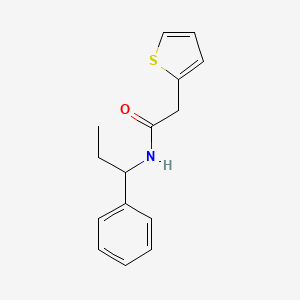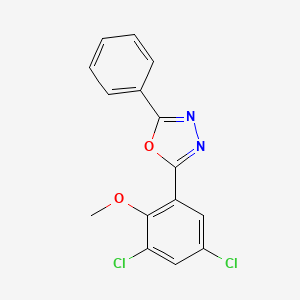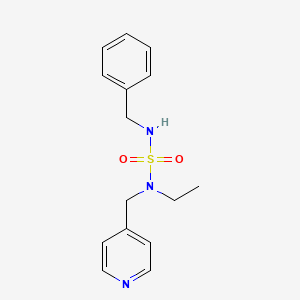![molecular formula C22H21N3O4S B5396194 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5396194.png)
4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide, also known as PSE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PSE is a synthetic compound that belongs to the class of hydrazones and has been found to exhibit potent anti-inflammatory and anti-cancer properties.
Mécanisme D'action
4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. COX-2 is an enzyme that plays a crucial role in the inflammation pathway by converting arachidonic acid into prostaglandins. 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide inhibits the activity of COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid into prostaglandins. This leads to a reduction in inflammation. 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide also induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of proteases that play a crucial role in the programmed cell death pathway. 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide activates caspases by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects:
4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been found to exhibit potent anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of COX-2, resulting in a reduction in inflammation. 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has also been found to exhibit antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multistep synthetic route. 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been extensively studied for its potential applications in medicinal chemistry and has been found to exhibit potent anti-inflammatory and anti-cancer properties. However, there are also some limitations for lab experiments with 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide. 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide is a synthetic compound that may have limited bioavailability and may not be suitable for in vivo studies. In addition, the mechanism of action of 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide is not fully understood, which may limit its potential applications in medicinal chemistry.
Orientations Futures
There are several future directions for the study of 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide. One potential direction is to study the pharmacokinetics and bioavailability of 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide to determine its suitability for in vivo studies. Another potential direction is to study the mechanism of action of 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide in more detail to identify potential targets for drug development. Additionally, 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide could be studied in combination with other anti-inflammatory and anti-cancer agents to determine if it has synergistic effects. Finally, 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide could be studied for its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Méthodes De Synthèse
4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide can be synthesized using a multistep synthetic route. The synthesis starts with the reaction of 4-methoxybenzoyl chloride with 4-aminobenzenesulfonamide to obtain 4-methoxy-N-(4-sulfamoylphenyl)benzamide. This intermediate is then reacted with ethyl hydrazinecarboxylate to obtain 4-methoxy-N'-[4-(N-ethylcarboxamido)phenyl]sulfonohydrazide. Finally, the reaction of this intermediate with phenyl isothiocyanate results in the formation of 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide.
Applications De Recherche Scientifique
4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammation pathway. 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Due to its potent anti-inflammatory and anti-cancer properties, 4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been studied for its potential applications in the treatment of various diseases, including cancer, arthritis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-[4-[(Z)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-16(24-25-30(27,28)21-6-4-3-5-7-21)17-8-12-19(13-9-17)23-22(26)18-10-14-20(29-2)15-11-18/h3-15,25H,1-2H3,(H,23,26)/b24-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFFABGOPDIWPF-JLPGSUDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NS(=O)(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5396111.png)

![6-bromo-1,3-benzodioxole-5-carbaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5396124.png)

![N-(2-methoxy-5-methylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5396135.png)
![3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)-N-[(3-methyl-2-thienyl)methyl]aniline](/img/structure/B5396149.png)
![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5396157.png)


![N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide](/img/structure/B5396191.png)
![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5396200.png)
![2-hydroxy-5-({4-[2-(6-hydroxy-5-nitro-2-oxo-2,3-dihydro-4-pyrimidinyl)vinyl]benzylidene}amino)benzoic acid](/img/structure/B5396207.png)
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5396208.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5396211.png)